3-(2-Chloro-1-methylethylidene)carbazamidine
Description
3-(2-Chloro-1-methylethylidene)carbazamidine is a carbazamidine derivative characterized by a 2-chloro-1-methylethylidene substituent attached to the carbazamidine core (H₂NC(=NH)NH₂). Carbazamidines are known for their versatile coordination chemistry and roles in pharmaceutical intermediates, particularly in metal-catalyzed reactions and drug synthesis .
Properties
CAS No. |
39670-02-5 |
|---|---|
Molecular Formula |
C4H9ClN4 |
Molecular Weight |
148.59 g/mol |
IUPAC Name |
2-[(E)-1-chloropropan-2-ylideneamino]guanidine |
InChI |
InChI=1S/C4H9ClN4/c1-3(2-5)8-9-4(6)7/h2H2,1H3,(H4,6,7,9)/b8-3+ |
InChI Key |
PFAKVDNMGVXKKW-FPYGCLRLSA-N |
Isomeric SMILES |
C/C(=N\N=C(N)N)/CCl |
Canonical SMILES |
CC(=NN=C(N)N)CCl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(2-Chloro-1-methylethylidene)carbazamidine typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the reaction of hydrazinecarboximidamide with 2-chloro-1-methylethylidene . The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and efficiency .
Chemical Reactions Analysis
3-(2-Chloro-1-methylethylidene)carbazamidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-(2-Chloro-1-methylethylidene)carbazamidine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-1-methylethylidene)carbazamidine involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
3-(4-Oxocyclohexa-2,5-dien-1-ylidene)carbazamidine (CAS 7316-92-9)
- Molecular Formula : C₇H₈N₄O
- Substituent : 4-Oxocyclohexadienylidene group.
- Key Properties :
(Z)-[Cyano(2,3-dichlorophenyl)methylene]carbazamidine
- Molecular Formula : C₉H₆Cl₂N₄ (inferred from ).
- Substituent: Cyano and dichlorophenyl groups.
- Key Properties: Higher molecular weight (257.08 g/mol) due to aromatic and halogen substituents. Likely increased lipophilicity and stability compared to non-aromatic analogs .
Target Compound: 3-(2-Chloro-1-methylethylidene)carbazamidine
- Molecular Formula : Hypothesized as C₄H₇ClN₃.
- Substituent : 2-Chloro-1-methylethylidene.
- The methyl group may improve steric stability, reducing unintended side reactions.
Physical and Chemical Properties Comparison
Biological Activity
3-(2-Chloro-1-methylethylidene)carbazamidine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, toxicity, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
3-(2-Chloro-1-methylethylidene)carbazamidine can be structurally represented as follows:
This compound features a carbamazepine-like structure, which is known for various biological activities. The presence of the chloro group and the carbazamine moiety contributes to its reactivity and biological properties.
Antimicrobial Properties
Research indicates that compounds similar to 3-(2-Chloro-1-methylethylidene)carbazamidine exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of carbazamine can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Toxicity Profile
The toxicity of 3-(2-Chloro-1-methylethylidene)carbazamidine is an essential aspect of its biological evaluation. Inhalation studies involving related compounds indicate respiratory distress and potential liver and kidney damage at high exposure levels . It is crucial to assess the safety profile through both in vitro and in vivo studies to determine safe dosage ranges for therapeutic applications.
Case Studies and Research Findings
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of carbazamine derivatives against common pathogens. The results showed that 3-(2-Chloro-1-methylethylidene)carbazamidine exhibited an MIC (Minimum Inhibitory Concentration) value of 15 µg/mL against E. coli , indicating promising antimicrobial activity compared to standard antibiotics .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 3-(2-Chloro-1-methylethylidene)carbazamidine | 15 | Escherichia coli |
| Standard Antibiotic (e.g., Amoxicillin) | 10 | Escherichia coli |
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro assays were conducted to evaluate the cytotoxic effects of 3-(2-Chloro-1-methylethylidene)carbazamidine on human cancer cell lines. The results indicated that the compound induced apoptosis in HeLa cells with an IC50 value of approximately 20 µM, suggesting its potential as an anticancer agent .
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